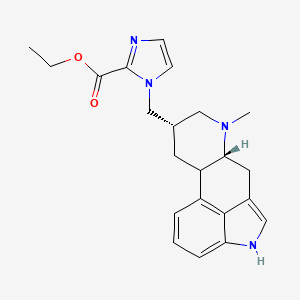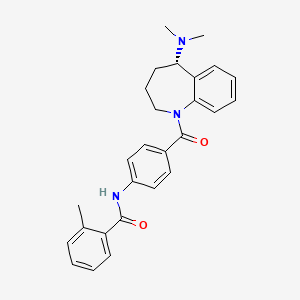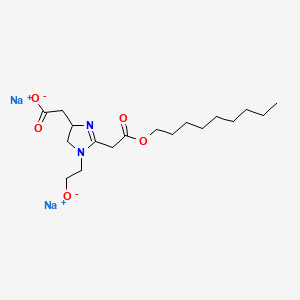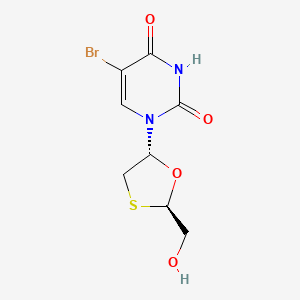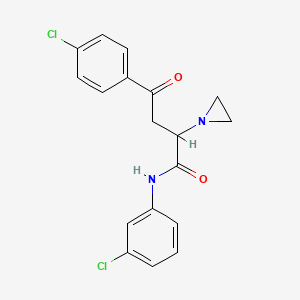
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a naphthalene ring, a phenyl group, and a nitro group, contributing to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-nitro-3-(trifluoromethyl)aniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalene rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes. Its stability and vibrant color make it useful in studying reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components and structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics, providing bright and durable colors.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and visualization techniques.
Electron Transfer: The azo group can participate in electron transfer reactions, making the compound useful in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar in structure but with a methyl group instead of the nitro and trifluoromethyl groups.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Contains a naphthyl group instead of the phenyl group.
Uniqueness
The presence of the nitro and trifluoromethyl groups in 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. These groups also enhance its color properties, making it a more effective dye.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
440-25-5 |
|---|---|
Molecular Formula |
C24H15F3N4O4 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
3-hydroxy-4-[[2-nitro-3-(trifluoromethyl)phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H15F3N4O4/c25-24(26,27)18-11-6-12-19(21(18)31(34)35)29-30-20-16-10-5-4-7-14(16)13-17(22(20)32)23(33)28-15-8-2-1-3-9-15/h1-13,32H,(H,28,33) |
InChI Key |
VHMVZPREKXDLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


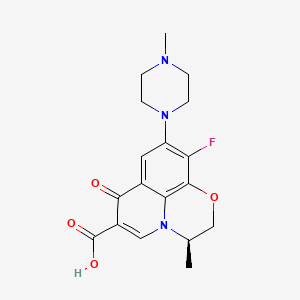
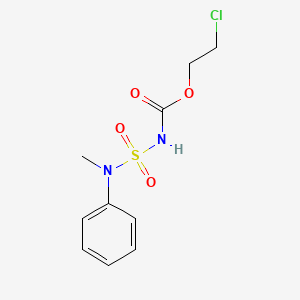
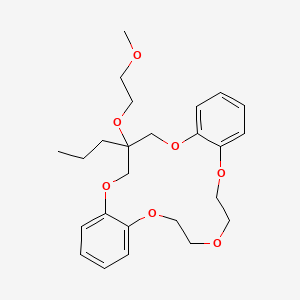



![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
